molecular formula C8H7Cl3N4 B10795585 Chloroguanabenz (acetate)

Chloroguanabenz (acetate)

Cat. No.: B10795585
M. Wt: 265.5 g/mol
InChI Key: KWXUKRVGAGSEKZ-BNNQUZSASA-N
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Description

Chloroguanabenz (acetate) is a derivative of the alpha-2 adrenergic receptor agonist guanabenz. It is known for its antiprion activity, which means it can inhibit prion formation in yeast and mammalian cell-based assays. This compound has shown potential in reducing the levels of both soluble and aggregated forms of the truncated Huntingtin derivative Htt48 in cellular models of Huntington’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroguanabenz (acetate) can be synthesized through a series of chemical reactions involving the condensation of 2,3,6-trichlorobenzaldehyde with hydrazine to form the intermediate hydrazone. This intermediate is then reacted with guanidine to yield chloroguanabenz, which is subsequently converted to its acetate form by reacting with acetic acid .

Industrial Production Methods: The industrial production of chloroguanabenz (acetate) follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. Solvent extraction and crystallization techniques are commonly used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Chloroguanabenz (acetate) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products:

Scientific Research Applications

Chloroguanabenz (acetate) has several scientific research applications:

Mechanism of Action

Chloroguanabenz (acetate) exerts its effects primarily through its interaction with alpha-2 adrenergic receptors. By stimulating these receptors, it decreases sympathetic outflow to the heart, kidneys, and peripheral vasculature, leading to reduced blood pressure. Additionally, it inhibits prion formation by interfering with the aggregation of prion proteins, thereby reducing their levels in cells .

Comparison with Similar Compounds

    Guanabenz: An alpha-2 adrenergic receptor agonist used as an antihypertensive agent.

    Guanfacine: Another alpha-2 adrenergic receptor agonist used to treat hypertension and attention deficit hyperactivity disorder.

Uniqueness: Chloroguanabenz (acetate) is unique due to its antiprion activity, which is not commonly observed in other alpha-2 adrenergic receptor agonists. This makes it a valuable compound for research in prion diseases and neurodegenerative disorders .

Properties

Molecular Formula

C8H7Cl3N4

Molecular Weight

265.5 g/mol

IUPAC Name

2-[(Z)-(2,3,6-trichlorophenyl)methylideneamino]guanidine

InChI

InChI=1S/C8H7Cl3N4/c9-5-1-2-6(10)7(11)4(5)3-14-15-8(12)13/h1-3H,(H4,12,13,15)/b14-3-

InChI Key

KWXUKRVGAGSEKZ-BNNQUZSASA-N

Isomeric SMILES

C1=CC(=C(C(=C1Cl)/C=N\N=C(N)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1Cl)C=NN=C(N)N)Cl)Cl

Origin of Product

United States

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